molecular formula C22H26N2O4S B12146090 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B12146090
M. Wt: 414.5 g/mol
InChI Key: HRANIVDVFLVVDB-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H26N2O4S/c1-4-23(5-2)12-13-24-19(15-8-10-16(28-3)11-9-15)18(21(26)22(24)27)20(25)17-7-6-14-29-17/h6-11,14,19,26H,4-5,12-13H2,1-3H3

InChI Key

HRANIVDVFLVVDB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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